Cas no 2411325-51-2 ((E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide)
![(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411325-51-2x500.png)
(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide 化学的及び物理的性質
名前と識別子
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- (E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide
- Z3952173272
- (2E)-N-{[(3,4-dihydro-2H-1-benzopyran-4-yl)carbamoyl]methyl}-4-(dimethylamino)but-2-enamide
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- インチ: 1S/C17H23N3O3/c1-20(2)10-5-8-16(21)18-12-17(22)19-14-9-11-23-15-7-4-3-6-13(14)15/h3-8,14H,9-12H2,1-2H3,(H,18,21)(H,19,22)/b8-5+
- InChIKey: ZBKMWHNOMKVBLX-VMPITWQZSA-N
- ほほえんだ: O1C2C=CC=CC=2C(CC1)NC(CNC(/C=C/CN(C)C)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 437
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 70.7
(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26599057-0.05g |
(2E)-N-{[(3,4-dihydro-2H-1-benzopyran-4-yl)carbamoyl]methyl}-4-(dimethylamino)but-2-enamide |
2411325-51-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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10. Back matter
(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamideに関する追加情報
(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide: A Comprehensive Overview
The compound with CAS No. 2411325-51-2, named (E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This molecule is characterized by its intricate structure, which includes a 3,4-dihydro chromen moiety and a dimethylamino butenamide group. The E configuration in the name signifies the geometric isomerism of the double bond in the butenamide segment, which plays a crucial role in determining the molecule's properties and reactivity.
Recent studies have highlighted the importance of such molecules in drug discovery and development. The 3,4-dihydro chromen group is known for its ability to act as a bioisostere of certain aromatic systems, making it a valuable component in medicinal chemistry. Additionally, the dimethylamino group introduces basicity and enhances the molecule's solubility and bioavailability, which are critical factors in pharmaceutical applications.
One of the most promising aspects of this compound is its potential as a lead molecule for anti-cancer drug development. Researchers have reported that analogs of this compound exhibit significant cytotoxic activity against various cancer cell lines. The butenamide group has been shown to interact with key enzymes involved in cell proliferation and apoptosis, making it a target for therapeutic intervention.
Moreover, the E configuration of the double bond in the butenamide segment has been found to influence the molecule's stereochemical properties. This has led to investigations into its enantioselective synthesis and its potential application in chiral resolution techniques. The ability to control stereochemistry during synthesis is essential for producing enantiomerically pure compounds, which are often required for pharmacological studies.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and stereochemical control. The use of advanced catalytic systems and protecting groups has enabled chemists to achieve high yields and purity levels. Recent advancements in asymmetric catalysis have further enhanced the efficiency of these synthetic routes.
Another area where this compound has shown promise is in its role as a ligand in metalloenzyme inhibition studies. The dimethylamino group serves as a coordinating unit, allowing the molecule to bind to metal ions present in enzyme active sites. This property has been exploited in designing inhibitors for metalloenzymes involved in diseases such as Alzheimer's and cancer.
Furthermore, computational studies have provided insights into the molecular interactions that govern this compound's bioactivity. Molecular docking simulations have revealed that the 3,4-dihydro chromen moiety interacts favorably with hydrophobic pockets on target proteins, while the butenamide group forms hydrogen bonds with key residues. These findings have guided further optimization of the molecule to improve its potency and selectivity.
In conclusion, (E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide represents a versatile platform for exploring new chemical entities with therapeutic potential. Its unique structure and functional groups make it an attractive candidate for further research across multiple disciplines within chemistry and biology.
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